2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbonitrile
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Overview
Description
2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound It features a pyrrole ring substituted with methyl groups at the 2 and 5 positions, a 4-methylphenyl group at the 1 position, and a cyano group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent introduction of the cyano group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Pyrrole oxides.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism by which 2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile: Similar structure but lacks the 4-methyl group on the phenyl ring.
2,5-Dimethyl-1-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbonitrile is unique due to the specific substitution pattern on the pyrrole and phenyl rings, which can influence its chemical reactivity and biological activity. The presence of the cyano group also adds to its distinct properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2,5-dimethyl-1-(4-methylphenyl)pyrrole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-10-4-6-14(7-5-10)16-11(2)8-13(9-15)12(16)3/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMCITKYQIDTIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475956 |
Source
|
Record name | 1H-Pyrrole-3-carbonitrile, 2,5-dimethyl-1-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00475956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502925-10-2 |
Source
|
Record name | 1H-Pyrrole-3-carbonitrile, 2,5-dimethyl-1-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00475956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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